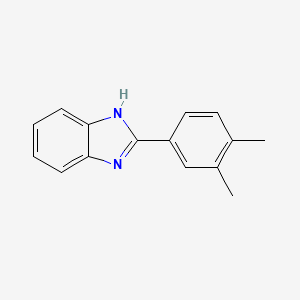

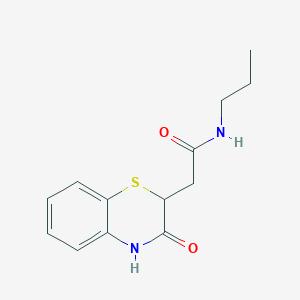

2-(3,4-dimethylphenyl)-1H-benzimidazole

Overview

Description

2-(3,4-dimethylphenyl)-1H-benzimidazole, also known as DMBI, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Corrosion Inhibition

- Application: 2-(3,4-dimethylphenyl)-1H-benzimidazole derivatives have been studied for their corrosion inhibition potential. Research demonstrates their effectiveness in inhibiting carbon steel corrosion in acidic environments, with certain derivatives reaching up to 95% inhibition at specific concentrations. These compounds are classified as mixed-type inhibitors and adhere to the Langmuir adsorption isotherm. Additionally, surface morphology studies via SEM and UV-visible spectroscopy confirm these findings (Rouifi et al., 2020).

Agricultural Applications

- Application: Benzimidazole derivatives, including those related to this compound, have been utilized in agriculture. Compounds like carbendazim (a methyl-2-benzimidazole carbamate) are used to prevent and control fungal diseases. Studies on solid lipid nanoparticles and polymeric nanocapsules containing these compounds indicate enhanced release profiles, reduced environmental and human toxicity, and improved efficiency in treating fungal diseases in plants (Campos et al., 2015).

Antitubercular Agents

- Application: Novel 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their tuberculostatic activity. Some derivatives exhibit high activity against Mycobacterium tuberculosis, with certain compounds showing selectivity for the bacteria over eukaryotic cells. This research suggests the potential of these compounds as a new class of anti-tubercular agents (Gobis et al., 2015).

Luminescence Sensing

- Application: Lanthanide-based dimethylphenyl imidazole dicarboxylate frameworks derived from compounds similar to this compound have been developed for luminescence sensing. These frameworks are sensitive to benzaldehyde derivatives, indicating their potential as fluorescence sensors for chemical detection (Shi et al., 2015).

Green Synthesis Applications

- Application: Benzimidazoles, including 2-phenyl derivatives, have been synthesized using green chemistry methods. This approach uses ionic liquids and catalytic amounts of specific compounds, showcasing an environmentally friendly method to produce benzimidazole scaffolds for drug design (Nikpassand & Pirdelzendeh, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

The study of benzimidazoles is a very active area of research, particularly in the field of medicinal chemistry. Benzimidazoles have been found to possess a wide range of biological activities, including antifungal, antiviral, and anticancer activities . Therefore, the development of new benzimidazole derivatives with improved potency and selectivity is a promising area for future research .

properties

IUPAC Name |

2-(3,4-dimethylphenyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-10-7-8-12(9-11(10)2)15-16-13-5-3-4-6-14(13)17-15/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKXUOXOEGHSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-{[2-(diethylamino)-3-pyridinyl]methyl}benzamide](/img/structure/B4188098.png)

![3-iodo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4188115.png)

![N-(tert-butyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4188121.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4188134.png)

![4-chloro-N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4188135.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4188166.png)

![1-[(4-ethylphenyl)sulfonyl]-N-[2-(4-propylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B4188172.png)

![5-nitro-N-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4188182.png)

![2-chloro-5-{[(2-naphthylthio)acetyl]amino}benzoic acid](/img/structure/B4188186.png)

![2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde](/img/structure/B4188188.png)